6-cyclopropyl-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “6-cyclopropyl-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” is a complex organic molecule. It is a derivative of 1H-indazole , which is a heterocyclic compound that is a part of many biologically active molecules . This compound is likely to be used as a precursor in the synthesis of various synthetic cannabinoids .
Synthesis Analysis
The synthesis of indazole derivatives, which this compound is a part of, has been a subject of research in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a cyclopropyl group, an azetidin-3-yl group, and a dihydropyridazin-3-one group attached to a 1-methyl-1H-indazole-3-carbonyl core .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of several reactive groups. The indazole core, in particular, is known to participate in a variety of reactions .Physical and Chemical Properties Analysis
The compound is likely to be a crystalline solid . Its solubility in various solvents such as DMF, DMSO, and ethanol has been reported . The compound has a molecular weight of 289.3 .Scientific Research Applications
Discovery of Selective Estrogen Receptor Degraders and Antagonists
Compounds with structural similarities have been explored for their potential as selective estrogen receptor degraders (SERD) and antagonists, particularly for treating ER+ breast cancer. Optimization of tricyclic indazoles led to the discovery of potent SERDs with favorable physicochemical and pharmacokinetic properties for oral administration, demonstrating in vivo activity in mouse xenograft models. This research underscores the potential of such compounds in oncology (Scott et al., 2020).
Antimicrobial Activity of Imidazolyl Schiff Bases, Triazoles, and Azetidinones
Another area of research involves the synthesis and evaluation of imidazolyl Schiff bases, triazoles, and azetidinones for antimicrobial activity. These studies have highlighted the potential of certain compounds, particularly those with chloro, bromo, and nitro substitutions, to exhibit excellent antibacterial and antifungal activities against specific strains such as B. subtilis and A. niger (Rekha et al., 2019).
Synthesis of Fused Azines and Pyridazin-3-one Derivatives
Research on the synthesis of novel classes of pyridazin-3-one derivatives and their utility in the synthesis of fused azines has been conducted to explore the chemical diversity and potential biological applications of these compounds. Such studies contribute to the development of new synthetic methodologies and the exploration of new chemical spaces for drug discovery (Ibrahim & Behbehani, 2014).
Antibacterial Agents with Activity Against Gram-Negative Organisms
The development of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents has been explored to expand the spectrum of activity of antibiotics to include Gram-negative organisms, showcasing the potential of azetidinone-containing compounds in addressing antibiotic resistance (Genin et al., 2000).
Mechanism of Action
Target of Action
It contains anindazole nucleus , which is known to bind with high affinity to multiple receptors . Indazole derivatives have been found in many important synthetic drug molecules, suggesting a broad spectrum of potential targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Indazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indazole derivatives have demonstrated antiviral activity by inhibiting viral replication .
Biochemical Pathways
Indazole derivatives have been shown to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the indazole nucleus in the compound suggests potential for broad-spectrum biological activities , which could influence its pharmacokinetic properties.
Result of Action
Given the wide range of biological activities associated with indazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.
Future Directions
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(1-methylindazole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-23-17-5-3-2-4-15(17)19(22-23)20(27)24-10-13(11-24)12-25-18(26)9-8-16(21-25)14-6-7-14/h2-5,8-9,13-14H,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJBHQNXVWJQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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